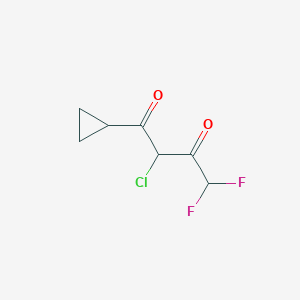
Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanoazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanoazetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a chlorosulfonylmethyl group, a cyano group, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(chlorosulfonylmethyl)-3-cyanoazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the azetidine ring, followed by the introduction of the chlorosulfonylmethyl and cyano groups. The tert-butyl group is often introduced via tert-butyl esters or tert-butyl protecting groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanoazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The cyano group can be reduced to amines, while the azetidine ring can undergo oxidation.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanoazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(chlorosulfonylmethyl)-3-cyanoazetidine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyano group can participate in various biochemical pathways, while the azetidine ring provides structural rigidity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanoazetidine-1-carboxylate
- Tert-butyl 3-(methylsulfonylmethyl)-3-cyanoazetidine-1-carboxylate
- Tert-butyl 3-(chlorosulfonylmethyl)-3-aminoazetidine-1-carboxylate
Uniqueness
This compound is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to similar compounds. This makes it valuable for specific synthetic applications and research purposes.
Eigenschaften
IUPAC Name |
tert-butyl 3-(chlorosulfonylmethyl)-3-cyanoazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O4S/c1-9(2,3)17-8(14)13-5-10(4-12,6-13)7-18(11,15)16/h5-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTJZMSLZRUARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CS(=O)(=O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)
![4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2538927.png)
![N-[4-(Cyclopropylmethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2538929.png)
![3-Tert-butyl-1-methyl-1-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B2538930.png)

![Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride](/img/structure/B2538933.png)



![Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate](/img/structure/B2538939.png)

![N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2538945.png)
![5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2538946.png)

